molecular formula C21H26N2O4S2 B2976643 N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 919211-02-2

N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B2976643
CAS No.: 919211-02-2
M. Wt: 434.57
InChI Key: QAAHZDKTVYODDT-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopentyl group, a dimethylbenzenesulfonyl group, and an indole ring

Scientific Research Applications

N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole ring, sulfonylation, and cyclopentylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial to monitor the reaction progress and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and indole derivatives, such as:

  • N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-15-7-8-20(13-16(15)2)29(26,27)23-12-11-17-14-19(9-10-21(17)23)28(24,25)22-18-5-3-4-6-18/h7-10,13-14,18,22H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAHZDKTVYODDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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